molecular formula C9H13ClN2O2S B3052032 3-Pyridinesulfonamide, 2-chloro-N,N-diethyl- CAS No. 38029-88-8

3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-

Cat. No. B3052032
CAS RN: 38029-88-8
M. Wt: 248.73 g/mol
InChI Key: LVWURXFOPXIHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-” is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol .


Molecular Structure Analysis

The molecular structure of “3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-” consists of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Antitumor Activity and Synthesis

3-Pyridinesulfonamide derivatives have shown potential in antitumor activity. For instance, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized and found to inhibit the activity of PI3Kα kinase, indicating potential anticancer properties (Zhou et al., 2015). Similarly, novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized and evaluated for anticancer activity, showing promising results against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Molecular Structure and Crystallography

Studies on the crystal structures of pyridine sulfonamides and sulfonic acids reveal insights into their hydrogen bonding and molecular packing, providing a background for polymorph screening and solid form hunting of pharmacologically active sulfonamides (Akiri et al., 2012).

Catalysis and Chemical Synthesis

3-Pyridinesulfonamide derivatives are also explored in the context of chemical synthesis and catalysis. For example, pyridinium hydrobromide perbromide has been used as a catalyst for aziridination of olefins using Chloramine-T, showcasing the versatility of pyridinesulfonamide compounds in catalytic reactions (Ali et al., 1999). Additionally, the role of pyridinesulfonamide derivatives in the base-free transfer hydrogenation of ketones was demonstrated, further highlighting their utility in organic synthesis (Ruff et al., 2016).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, 3-pyridinesulfonamide derivatives have been explored for their inhibitory activity against various human cytosolic and transmembrane isozymes, such as carbonic anhydrase inhibitors. These compounds have shown significant inhibition constants, demonstrating their potential in drug development for treating diseases like cancer (Brzozowski et al., 2010).

properties

IUPAC Name

2-chloro-N,N-diethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-3-12(4-2)15(13,14)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWURXFOPXIHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484541
Record name 3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-

CAS RN

38029-88-8
Record name 3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-
Reactant of Route 2
Reactant of Route 2
3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-
Reactant of Route 3
Reactant of Route 3
3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-
Reactant of Route 4
Reactant of Route 4
3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-
Reactant of Route 5
3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-
Reactant of Route 6
Reactant of Route 6
3-Pyridinesulfonamide, 2-chloro-N,N-diethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.